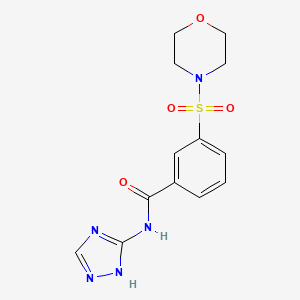

3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c19-12(16-13-14-9-15-17-13)10-2-1-3-11(8-10)23(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H2,14,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYNYSKSOIRQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common synthetic route includes:

Preparation of 1H-1,2,4-triazole: This can be synthesized from hydrazine and formamide under reflux conditions.

Formation of the benzamide moiety: This involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with ammonia to form benzamide.

Sulfonylation: The benzamide is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

Coupling with morpholine: Finally, the sulfonylated benzamide is reacted with morpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to morpholine is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in substitution reactions:

Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature stabilizes the transition state during nucleophilic attack, favoring SN2 pathways. Steric hindrance from the morpholine ring slightly reduces reactivity compared to simpler sulfonamides .

Triazole Ring Functionalization

The 1,2,4-triazole moiety participates in cycloaddition and metal coordination reactions:

Huisgen Cycloaddition

Under copper-catalyzed conditions, the triazole’s N-H group reacts with terminal alkynes to form 1,2,3-triazole hybrids:

textReaction: Triazole + Alkyne → Bis-triazole Conditions: Cu(I) catalyst, DMF, 60°C Yield: 75–90% Application: Drug conjugate synthesis[6]

Metal Complexation

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) complexes : Form octahedral geometries, enhancing stability in aqueous media .

-

Ag(I) coordination : Used in catalytic applications, with log K values ~4.2 .

Benzamide Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Kinetics (t₁/₂) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 3-Morpholin-4-ylsulfonylbenzoic acid + 5-amino-1,2,4-triazole | 2.5 hours |

| Basic (NaOH) | 2M NaOH, 80°C | Same as above | 1.8 hours |

Note : Hydrolysis rates are slower compared to unsubstituted benzamides due to electron-withdrawing effects of the sulfonyl group .

Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes substitution at the meta position (relative to the sulfonyl group):

| Reaction | Reagents | Major Product | Ortho/Para Ratio |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Morpholin-4-ylsulfonyl-5-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide | 1:9 (meta:others) |

| Sulfonation | SO₃/H₂SO₄, 50°C | Polysulfonated derivatives | Not reported |

Regioselectivity : Directed by the sulfonyl group’s strong meta-directing effect .

Reductive Transformations

Selective reduction of the triazole ring is achievable:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | Partially saturated triazoline | 40% |

| NaBH₄ | THF, 0°C | No reaction | – |

Limitation : Over-reduction leads to ring opening, complicating isolation .

Stability and Degradation Pathways

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of the triazole moiety exhibit substantial antibacterial properties. The compound has been shown to possess activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications at the C-3 position of the triazole ring can enhance antibacterial efficacy. For instance, compounds with hydroxyphenyl substitutions have demonstrated increased potency compared to standard antibiotics like ciprofloxacin and vancomycin .

Anticancer Properties

The compound's potential as an anticancer agent has been explored extensively. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). In vitro studies have demonstrated that 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The presence of specific substituents on the benzamide ring appears to enhance its anticancer activity by promoting apoptosis in cancer cells .

Antifungal Activity

The compound also shows promise as an antifungal agent. Studies have indicated significant activity against various fungal strains, making it a candidate for further development in antifungal therapies. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with nucleic acid metabolism .

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of triazole derivatives were synthesized and evaluated for their antibacterial properties. The compound demonstrated MIC values significantly lower than those of traditional antibiotics against resistant strains, indicating its potential as a new therapeutic option for treating bacterial infections .

Case Study 2: Cancer Cell Line Testing

A detailed evaluation of the compound against various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The findings suggest that it could be developed into a novel treatment for specific types of cancer resistant to conventional therapies .

Table: Comparative Biological Activities

Mechanism of Action

The mechanism of action of 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Azepan-1-ylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide

- Structural Differences : Replaces the morpholine ring with a seven-membered azepane ring and introduces a chlorine substituent at the 4-position of the benzamide .

- Functional Implications: Solubility: Azepane’s larger, less polar ring reduces solubility compared to morpholine. Biological Impact: Increased lipophilicity may enhance membrane permeability but reduce aqueous stability.

4-({4-Methyl-5-[(3-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

- Structural Differences : Features a sulfanyl (S–) linkage instead of sulfonyl (SO₂) and incorporates a nitrobenzyl group on the triazole ring .

- Electronic Environment: The nitro group’s strong electron-withdrawing nature could enhance electrophilic reactivity, impacting target binding. Steric Effects: The bulky nitrobenzyl group may hinder interactions with deep binding pockets.

2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide

- Structural Differences : Lacks the morpholine sulfonyl group and has chlorine atoms at the 2- and 5-positions of the benzamide .

- Functional Implications :

- Lipophilicity : Increased Cl substitution enhances lipophilicity, favoring passive diffusion but risking higher toxicity.

- Solubility : Absence of the polar sulfonyl group reduces aqueous solubility.

- Binding Interactions : Chlorine’s steric and electronic effects may alter target selectivity compared to the parent compound.

2-Hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide

- Structural Differences : Substitutes the morpholine sulfonyl group with a hydroxyl group at the 2-position .

- Acidity: Increased acidity (pKa ~10) may affect ionization state under physiological conditions. Metabolism: Susceptibility to glucuronidation or sulfation could reduce bioavailability.

N-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

- Structural Differences : Retains the morpholine sulfonyl group but replaces the triazole with an oxadiazole ring and adds an ethyl-pyrrole moiety .

- Functional Implications: Metabolic Stability: Oxadiazole’s resistance to hydrolysis may improve half-life. Steric Complexity: The ethyl-pyrrole group introduces steric bulk, which could limit binding to compact active sites.

Comparative Analysis Table

Research Findings and Implications

- Morpholine vs. Azepane : Morpholine’s smaller ring size and oxygen atom improve solubility and hydrogen-bonding capacity compared to azepane, making it preferable for aqueous environments .

- Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance stability and solubility, whereas sulfanyl linkages may improve thiol-mediated targeting but reduce metabolic resistance .

- Chlorine vs. Hydroxyl : Chlorine increases lipophilicity for membrane penetration, while hydroxyl groups enhance polar interactions but raise metabolic liabilities .

- Oxadiazole as Bioisostere : Oxadiazole-containing analogs demonstrate improved metabolic stability, suggesting utility in prolonged-action therapeutics .

Biological Activity

3-Morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure combines a morpholine ring, a sulfonyl group, a triazole ring, and a benzamide moiety, which contributes to its potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of morpholinyl-benzamides have demonstrated potent activity against human colorectal (HCT-116) and breast (MCF-7) cancer cells with IC50 values ranging from 5 to 15 µM . The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, leading to apoptosis in cancer cells .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Preliminary studies suggest that it may inhibit the growth of pathogenic fungi by disrupting cell wall synthesis and function. This is particularly relevant in the context of drug-resistant fungal infections.

Antibacterial Activity

In addition to its anticancer and antifungal properties, 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide has shown promising antibacterial activity. It is believed to interfere with bacterial protein synthesis and cell division processes. In vitro studies have demonstrated effectiveness against several Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The sulfonamide group is known to interact with various enzymes involved in metabolic pathways, potentially leading to the inhibition of tumor growth and microbial proliferation.

2. Induction of Apoptosis:

Studies have shown that certain derivatives can induce apoptosis in cancer cells through morphological changes and activation of caspases .

3. Disruption of Cellular Processes:

The presence of the triazole ring may enhance the compound's ability to penetrate cellular membranes and disrupt essential cellular processes.

Case Studies

A notable study involved synthesizing a series of morpholino-benzamide derivatives and evaluating their antiproliferative activities against different cancer cell lines. The study found that compounds exhibiting structural similarities to 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide had IC50 values significantly lower than standard chemotherapeutics .

Another investigation focused on its antifungal properties against Candida species, revealing that the compound inhibited fungal growth effectively at concentrations as low as 10 µg/mL .

Research Findings Summary Table

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | 5 - 15 | PI3K/Akt/mTOR inhibition |

| Antifungal | Candida spp. | 10 | Cell wall disruption |

| Antibacterial | E. coli | <10 | Protein synthesis inhibition |

Q & A

Q. How can the synthesis of 3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide be optimized for higher yield and purity?

- Methodological Answer : Multi-step synthesis involving triazole core formation and sulfonylation is critical. For triazole formation, cyclization of thiosemicarbazides under acidic conditions (e.g., HCl/EtOH) is common . The sulfonylation step requires precise stoichiometry of morpholine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) . Purification via column chromatography (e.g., silica gel, DCM/EtOAc gradients) ensures purity, as demonstrated in analogous triazole sulfonamide syntheses (38% yield after chromatography) . Scale-up optimization may employ continuous flow reactors to enhance reproducibility, as seen in similar sulfonamide derivatives .

Q. What analytical techniques are recommended for structural validation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving sulfonamide and triazole torsional angles. SHELX programs are robust for small-molecule crystallography, even with twinned data .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.09–8.01 ppm) and sulfonamide/morpholine groups. IR spectroscopy (e.g., 1715 cm⁻¹ for amide C=O) aligns with benzamide derivatives .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) to confirm purity .

Q. How should researchers design biological activity assays for this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Fluorobenzyl-thio-triazole analogs show enhanced membrane interaction, suggesting similar testing for this compound .

- Enzyme inhibition : Target sulfotransferases or kinases via fluorometric assays (e.g., ADP-Glo™ Kinase Assay) due to the sulfonyl group’s electrophilic nature .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the morpholine sulfonyl group’s role?

- Methodological Answer :

- Analog synthesis : Replace morpholine with piperazine or cycloheptyl sulfonamides (see for fluorinated triazole-thione derivatives) .

- Biological testing : Compare IC₅₀ values in enzyme assays (e.g., acetylcholinesterase) to quantify substituent effects. For example, fluorobenzyl-thio groups enhance lipophilicity and activity .

- Computational modeling : Perform molecular docking (AutoDock Vina) using crystal structures (PDB) to map sulfonamide interactions with active sites .

Q. How to resolve crystallographic data contradictions (e.g., twinning, disorder) in this compound?

- Methodological Answer :

- Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned data, as applied in high-throughput macromolecular studies .

- Disorder modeling : Apply PART/SUMP restraints for overlapping morpholine conformers. Validate with residual density maps (<0.5 eÅ⁻³) .

Q. What strategies address contradictory bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Control pH/temperature to replicate conditions (e.g., 37°C in Mueller-Hinton broth for MIC assays) .

- Purity verification : Use HPLC-MS (≥95% purity) to exclude impurities as confounding factors .

- Meta-analysis : Compare with structurally similar compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-triazol-5-amine) to identify trends in substituent-driven activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.